4-Hydroxy-N-(2-nitrophenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62639-19-4 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-hydroxy-N-(2-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H10N2O4/c16-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)15(18)19/h1-8,16H,(H,14,17) |
InChI Key |
FBJWHPKHFMXAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy N 2 Nitrophenyl Benzamide and Its Analogs
Advanced Strategies for the Synthesis of 4-Hydroxy-N-(2-nitrophenyl)benzamide
The construction of the this compound molecule relies on the efficient formation of an amide bond between a substituted benzoic acid and a substituted aniline (B41778). Various strategies have been developed to achieve this, ranging from multi-step routes to more streamlined one-pot procedures.
Multi-step Synthetic Routes and Yield Optimization
A common and versatile approach to the synthesis of this compound is a two-step process commencing with the activation of 4-hydroxybenzoic acid. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride.
A general and widely employed procedure involves the reaction of 4-hydroxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form 4-hydroxybenzoyl chloride. This intermediate is highly reactive and is typically used immediately in the subsequent step without extensive purification. The freshly prepared 4-hydroxybenzoyl chloride is then reacted with 2-nitroaniline (B44862) in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Table 1: Exemplary Multi-step Synthesis of N-Substituted Benzamides
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | 4-Hydroxybenzoic acid | Thionyl chloride (SOCl₂) | 4-Hydroxybenzoyl chloride | Not isolated |
| 2 | 4-Hydroxybenzoyl chloride, 2-Nitroaniline | Base (e.g., Triethylamine) | This compound | Variable |
Yield optimization in this multi-step synthesis is contingent on several factors. The efficiency of the first step is crucial, and ensuring the complete conversion of the carboxylic acid to the acyl chloride is paramount. In the amidation step, the choice of solvent and base, as well as the reaction temperature and time, can significantly impact the yield. Anhydrous conditions are often necessary to prevent the hydrolysis of the highly reactive acyl chloride.
Amidation Reaction Mechanisms and Conditions
The core of the synthesis is the amidation reaction, which involves the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic carbonyl carbon of the activated 4-hydroxybenzoic acid derivative.
When using an acyl chloride, the reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-nitroaniline attacks the carbonyl carbon of 4-hydroxybenzoyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically added to scavenge the HCl produced, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.
The reaction conditions for amidation can be varied to optimize the yield and purity of the product. The choice of solvent is important, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) often being preferred to avoid side reactions. The reaction temperature is another critical parameter; while some amidations proceed readily at room temperature, others may require heating to overcome activation energy barriers.
Green Chemistry Approaches in Substituted Benzamide (B126) Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of substituted benzamides, microwave-assisted organic synthesis has emerged as a powerful tool. nih.govresearchgate.netnih.gov
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials by reducing waste. nih.gov For example, the synthesis of various N-substituted benzamides has been successfully achieved using microwave irradiation, highlighting the potential of this technology for the synthesis of this compound. nih.govnih.gov The use of solid supports and catalysts in conjunction with microwave heating can further enhance the efficiency and sustainability of these synthetic routes. nih.gov
Challenges in the Synthesis of Highly Substituted Benzamide Derivatives
The synthesis of highly substituted benzamides like this compound can present several challenges. The electronic properties of the substituents on both the benzoic acid and aniline rings can significantly influence their reactivity. For instance, the nitro group in 2-nitroaniline is strongly electron-withdrawing, which reduces the nucleophilicity of the amino group. This can make the amidation reaction more sluggish compared to reactions with more electron-rich anilines.
Furthermore, the presence of multiple functional groups on the starting materials can lead to side reactions and the formation of impurities. In the case of 4-hydroxybenzoic acid, the phenolic hydroxyl group could potentially react with the activating agent (e.g., thionyl chloride), leading to undesired byproducts. Therefore, careful control of reaction conditions and potentially the use of protecting groups may be necessary to achieve high selectivity and yield.
Certain synthetic strategies may also be prone to specific side reactions. For example, palladium-catalyzed methods for the synthesis of N-phenylbenzamides have been reported to be challenging, with the formation of biaryl species through homocoupling being a dominant side reaction. This underscores the importance of selecting an appropriate synthetic methodology to avoid such complications.
Derivatization and Structural Modification of the this compound Scaffold
The derivatization of the this compound scaffold is a key strategy for exploring its biological potential and for developing analogs with improved properties. This is typically guided by structure-activity relationship (SAR) studies.
Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies
Rational drug design principles are employed to systematically modify the structure of this compound and to understand how these changes affect its biological activity. SAR studies aim to identify the key structural features responsible for the desired pharmacological effect.
For the this compound scaffold, several key areas for modification can be identified for SAR exploration:
The 4-Hydroxy Group: The phenolic hydroxyl group can be a key interaction point with biological targets through hydrogen bonding. To probe its importance, analogs can be synthesized where this group is:
Removed or replaced: Replacing the hydroxyl group with a hydrogen atom or a methoxy (B1213986) group would reveal its necessity for activity.
Positionally isomeric: Moving the hydroxyl group to the 2- or 3-position on the benzoyl ring would provide insights into the spatial requirements of the target binding site.
Replaced with bioisosteres: Bioisosteric replacement of the phenol (B47542) group with other functionalities that can act as hydrogen bond donors or acceptors, such as benzimidazolones or indoles, can improve pharmacokinetic properties while maintaining biological activity. nih.govresearchgate.net
The 2-Nitro Group: The nitro group is a strong electron-withdrawing group and can participate in various interactions. Its role can be investigated by:
Positional isomerization: Moving the nitro group to the 3- or 4-position on the N-phenyl ring can significantly alter the electronic properties and steric profile of the molecule.
Replacement with other electron-withdrawing groups: Substituting the nitro group with other electron-withdrawing groups like a cyano, trifluoromethyl, or sulfonyl group can help to understand the electronic requirements for activity. The trifluoromethyl group is a common bioisostere for the nitro group. nih.govnih.gov
Replacement with electron-donating groups: Introducing electron-donating groups such as methyl or methoxy groups would provide a contrasting electronic profile and help to delineate the importance of the electron-withdrawing nature of the substituent.
The Amide Linker: The amide bond itself is a crucial structural element, often involved in hydrogen bonding with biological targets. While typically less amenable to modification without significantly altering the core structure, the introduction of substituents on the amide nitrogen (if feasible without disrupting activity) could be explored.
Substitution on the Phenyl Rings: Further substitution on either of the phenyl rings with a variety of functional groups (halogens, alkyls, etc.) can be used to probe the steric and electronic requirements of the binding pocket and to modulate physicochemical properties such as lipophilicity and solubility.
By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds based on the this compound scaffold.
Table 2: Proposed Analogs for SAR Studies of this compound
| Modification Site | Proposed Modification | Rationale |
| 4-Hydroxy Group | Methoxy, Hydrogen, 2-Hydroxy, 3-Hydroxy | Investigate the role of the hydroxyl group in hydrogen bonding and its positional importance. |
| 2-Nitro Group | 3-Nitro, 4-Nitro, Cyano, Trifluoromethyl, Methyl | Modulate electronic properties and explore steric tolerance. |
| Phenyl Rings | Halogen, Alkyl, Methoxy substitution | Probe for additional binding interactions and modify physicochemical properties. |
Introduction of Varied Substituents on the Phenyl Rings
The introduction of a diverse array of substituents onto the phenyl rings of this compound and its analogs is a key strategy in modifying their chemical properties. These substitutions can influence factors such as electronic effects, steric hindrance, and potential intermolecular interactions, thereby fine-tuning the molecule for specific applications.
One common approach to synthesizing these analogs involves the reaction of a substituted aniline with a substituted benzoyl chloride. For instance, the synthesis of 4-Bromo-N-(2-nitrophenyl)benzamide was achieved by reacting 2-nitroaniline with 4-bromobenzoyl chloride. researchgate.net The reaction was carried out in acetonitrile (B52724) at reflux for one hour, yielding yellow crystals of the desired product. researchgate.net This method provides a straightforward way to introduce substituents onto the benzoyl-derived phenyl ring.
Similarly, methoxy groups have been successfully introduced onto both phenyl rings. The synthesis of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide was accomplished by reacting 4-methoxy-2-nitroaniline (B140478) with p-methoxybenzoyl chloride in dichloromethane, with triethylamine (B128534) added as a base. nih.gov The reaction proceeded at room temperature and was complete within 12 hours, affording the product in a 77% yield after purification by column chromatography. nih.gov
The hydroxyl group, a key feature of the parent compound, can also be a point of modification or introduced through the choice of starting materials. For example, N-(2-hydroxy-4-nitrophenyl)benzamide itself can be synthesized, and its structural details are available for reference. uq.edu.au Furthermore, the position of the nitro group on the aniline-derived ring significantly impacts the molecule's properties. The synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide, an analog where the benzoyl group is replaced by an acetyl group, demonstrates that the nitro substituent can be located at different positions on the phenyl ring. nih.gov
The following table summarizes the synthesis of some analogs with varied substituents on the phenyl rings:
| Compound Name | Starting Material 1 | Starting Material 2 | Solvent | Reaction Conditions | Yield | Reference |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 2-nitroaniline | 4-bromobenzoyl chloride | Acetonitrile | Reflux, 1 hour | Not specified | researchgate.net |
| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | 4-methoxy-2-nitroaniline | p-methoxybenzoyl chloride | Dichloromethane | Room temperature, 12 hours | 77% | nih.gov |
| N-(4-hydroxy-2-nitrophenyl)acetamide | 4-hydroxy-2-nitroaniline | Acetic anhydride | Acetonitrile/water | Ice bath | Not specified | nih.gov |
Modifications of the Amide Linkage
The amide linkage is a cornerstone of the this compound structure, and its modification is a critical aspect of the chemical transformations of this compound and its analogs. The formation of the amide bond itself is a fundamental reaction in organic chemistry, and various methods can be employed for its construction. nih.gov
A common method for forming the amide bond in these types of compounds is the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride. This is exemplified in the syntheses of 4-Bromo-N-(2-nitrophenyl)benzamide and 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, where an aniline derivative is reacted with a benzoyl chloride derivative. researchgate.netnih.gov
Recent research has also explored novel methods for amide bond formation that could be applicable to the synthesis of this compound analogs. One such method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov This approach allows for the facile construction of amide bonds and has been shown to be widely applicable to the synthesis of primary, secondary, and tertiary amides. nih.gov The reaction proceeds through the in situ generation of an N-hydroxybenzotriazole activated ester, which then reacts with an amine to form the amide. nih.gov This method's versatility was demonstrated in the synthesis of the lipid-lowering agent bezafibrate. nih.gov
The electronic nature of the substituents on the phenyl rings can influence the properties of the amide linkage. For example, the presence of electron-withdrawing groups like the nitro group can affect the reactivity and conformation of the amide bond. In N′-(4-methyl-2-nitrophenyl)benzohydrazide, a related compound with a hydrazide linkage, the nitro group influences the geometry of the nitrogen atom. mdpi.com
While direct modification of the pre-formed amide bond in this compound is less commonly described, the synthesis of analogs with different groups attached to the amide nitrogen is a key strategy. This is typically achieved by starting with a different substituted aniline. The following table provides examples of different amide structures based on the starting materials used.
| Amine Starting Material | Acylating Agent | Resulting Amide Structure | Reference |
| 2-nitroaniline | 4-bromobenzoyl chloride | N-(2-nitrophenyl)-4-bromobenzamide | researchgate.net |
| 4-methoxy-2-nitroaniline | p-methoxybenzoyl chloride | N-(4-methoxy-2-nitrophenyl)-4-methoxybenzamide | nih.gov |
| 4-hydroxy-2-nitroaniline | Acetic anhydride | N-(4-hydroxy-2-nitrophenyl)acetamide | nih.gov |
Computational Chemistry and Theoretical Modeling of 4 Hydroxy N 2 Nitrophenyl Benzamide
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has proven to be a reliable approach for predicting the properties of organic molecules with a favorable balance between accuracy and computational cost. For 4-Hydroxy-N-(2-nitrophenyl)benzamide, DFT calculations are instrumental in elucidating its geometric, vibrational, and electronic properties.
The first step in most quantum chemical calculations is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.
The molecular structure is characterized by two phenyl rings linked by an amide bridge (-CONH-). The relative orientation of these rings is a key structural feature. In related benzamide (B126) structures, the two aromatic rings are typically not coplanar. nih.gov For instance, in the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide fragment's plane forms significant dihedral angles of 71.76° and 24.29° with the two benzene (B151609) rings, respectively. nih.gov Similarly, for 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the dihedral angle between the aromatic rings is 14.1°. researchgate.net This deviation from planarity is a common feature in such molecules.
| Parameter | Description | Typical Calculated Value/Feature |
|---|---|---|
| C=O Bond Length | Carbonyl group bond distance | ~1.24 Å |
| C-N (Amide) Bond Length | Amide linkage bond distance | ~1.37 Å |
| N-H Bond Length | Amide hydrogen bond distance | ~1.01 Å |
| N-O (Nitro) Bond Length | Nitro group bond distance | ~1.22 Å |
| Ring-Amide Dihedral Angle | Torsion angle between a phenyl ring and the amide plane | Variable, often non-zero (e.g., 20-70°) |
| Inter-ring Dihedral Angle | Torsion angle between the two phenyl rings | Significant deviation from 0°, often >10° |
Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, DFT calculations can determine the frequencies of the fundamental modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, and are therefore typically scaled by an empirical factor to improve correlation with experimental data. esisresearch.org
The predicted spectrum for this compound would show characteristic peaks corresponding to its functional groups. The analysis helps in the precise assignment of bands observed in experimental FT-IR and FT-Raman spectra. civilica.comnih.gov
Key vibrational modes include:
N-H Stretching: The amide N-H stretch is sensitive to hydrogen bonding. A red-shift (lower frequency) in the experimental spectrum compared to the calculated value often indicates the presence of intra- or intermolecular hydrogen bonding. researchgate.net
C=O Stretching: The carbonyl (amide I) band is typically a very strong absorption in the IR spectrum, expected in the 1650-1680 cm⁻¹ region. nih.gov
NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching modes. The asymmetric stretch appears at a higher frequency (e.g., ~1550 cm⁻¹) than the symmetric stretch (e.g., ~1340 cm⁻¹). esisresearch.org
O-H Stretching: The phenolic hydroxyl group gives rise to a broad stretching band, its position and shape being highly dependent on hydrogen bonding.
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated (Scaled) Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| ν(O-H) | 3300-3500 (Broad) | ~3400 | Phenolic hydroxyl stretch |
| ν(N-H) | 3250-3350 | ~3300 | Amide stretch |
| ν(C=O) | 1660-1680 | ~1670 | Amide I carbonyl stretch |
| νas(NO₂) | 1530-1560 | ~1550 | Asymmetric nitro stretch |
| νs(NO₂) | 1330-1360 | ~1345 | Symmetric nitro stretch |
| ν(C-O) | 1240-1260 | ~1250 | Phenolic C-O stretch |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. irjweb.comresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for significant intramolecular charge transfer (ICT). nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxyphenyl ring, which acts as the electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient 2-nitrophenyl ring, the electron acceptor. semanticscholar.org This spatial separation of the FMOs facilitates charge transfer from the hydroxyl-substituted ring to the nitro-substituted ring upon electronic excitation.
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom/group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the electron-accepting capability. |
Molecules with significant intramolecular charge transfer, a large dipole moment, and a small HOMO-LUMO gap often exhibit nonlinear optical (NLO) properties. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Materials with high β values are of interest for applications in optoelectronics and photonics. researchgate.net
DFT calculations can reliably predict the first hyperpolarizability of organic molecules. nih.gov For this compound, the presence of a strong donor group (-OH) and a strong acceptor group (-NO2) connected through a π-conjugated system (the amide bridge and phenyl rings) suggests it could be a good candidate for NLO applications. The calculated β value for this compound would be compared with that of known NLO materials, such as urea, to assess its potential. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Bioactivity
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, which exhibit a wide range of biological activities, QSAR models are valuable for predicting the efficacy of new compounds and guiding the design of more potent analogues. nih.gov
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors can be calculated from the 2D or 3D chemical structure and are broadly categorized. For a molecule like this compound, a wide array of descriptors would be calculated to build a robust QSAR model. The process involves generating a large pool of descriptors and then using statistical methods to select the most relevant ones for predicting a specific biological activity. youtube.com
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds | Basic molecular composition and connectivity. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape based on the 2D graph. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Three-dimensional size and shape of the molecule. |
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial atomic charges, Polarizability | Electron distribution and reactivity. ucsb.edu |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, which influences membrane permeability and transport. |
Predictive Modeling of Biological Potency
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in forecasting the biological potency of novel compounds. While specific QSAR models exclusively for this compound are not extensively documented in public literature, the principles can be effectively illustrated by examining studies on structurally related benzamide derivatives. These studies establish a mathematical correlation between the physicochemical properties of the compounds and their biological activities.
For instance, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against the human lung cancer cell line A459 resulted in a statistically significant model. The best-derived equation highlighted the importance of descriptors such as the logarithm of solubility (Log S), rerank score, and molar refractivity (MR) in determining the anticancer activity. jppres.comunair.ac.id The equation is as follows:
pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) jppres.comunair.ac.id
This model demonstrated a high correlation coefficient (r = 0.921) and a squared correlation coefficient (R²) of 0.849, indicating a strong predictive capability. jppres.comunair.ac.id Such models are invaluable for virtually screening new derivatives and prioritizing them for synthesis and further testing. jppres.comunair.ac.id
Similarly, 3D-QSAR models have been developed for other benzamide derivatives, such as those targeting glucokinase activation for antidiabetic properties. These models provide a three-dimensional perspective on the structure-activity relationship, mapping out regions where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for biological activity. nih.gov
Data derived from a QSAR study on benzylidene hydrazine benzamide derivatives. jppres.comunair.ac.id
Elucidation of Pharmacophore Features
Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D query for screening large compound libraries to find novel, structurally diverse molecules with the desired activity.
For benzamide derivatives, pharmacophore models have been successfully developed in various therapeutic areas. For example, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors identified a five-point pharmacophore model. This model, designated ADDRR, consists of one hydrogen bond acceptor (A), two hydrogen bond donors (D), and two aromatic rings (R) arranged in a specific spatial orientation. The distances and angles between these features are critical for effective binding to the HDAC enzyme.
In another study focusing on benzamide analogues as FtsZ inhibitors for antimicrobial applications, a five-featured pharmacophore model (ADHRR) was developed. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature (H), and two aromatic rings. nih.gov The model was validated and used to derive a 3D-QSAR model, which provided further insights into the structure-activity relationship. nih.gov
For this compound, a hypothetical pharmacophore would likely include:
A hydrogen bond donor (the hydroxyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the amide).
An additional hydrogen bond donor (the amide N-H).
Two aromatic rings.
A feature representing the electron-withdrawing nitro group.
The precise spatial arrangement of these features would be determined through computational analysis of a set of active and inactive analogues, or by examining its binding mode within a target protein.
Table 2: Common Pharmacophoric Features in Benzamide Derivatives
| Feature | Description | Potential Role in this compound |
|---|---|---|
| Hydrogen Bond Donor (D) | An atom with a hydrogen atom that can be donated to form a hydrogen bond. | The phenolic hydroxyl group and the amide N-H group can act as donors. |
| Hydrogen Bond Acceptor (A) | An atom with a lone pair of electrons that can accept a hydrogen bond. | The carbonyl oxygen of the amide and the oxygen atoms of the nitro group can act as acceptors. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. | The two phenyl rings can engage in pi-pi stacking or hydrophobic interactions. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools that provide a detailed view of how a ligand, such as this compound, interacts with its biological target at the atomic level. These methods are instrumental in understanding the mechanism of action and in the rational design of more potent and selective molecules.
Characterization of Ligand-Binding Site Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the characterization of the specific interactions that stabilize the ligand in the binding pocket. Studies on nitro-substituted benzamide derivatives have demonstrated their potential as anti-inflammatory agents by targeting enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov
In a representative molecular docking study of nitro benzamide derivatives with iNOS, the compounds were found to bind within the active site of the enzyme. researchgate.netnih.gov The binding was stabilized by a network of interactions with key amino acid residues. For this compound, it is hypothesized that the hydroxyl and nitro groups, along with the amide linkage, would be crucial for forming specific interactions within a target's binding site.
Prediction of Binding Affinities and Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
Beyond predicting the binding pose, molecular docking algorithms also provide a scoring function to estimate the binding affinity. This score is a valuable metric for ranking different compounds in virtual screening campaigns. The types of interactions that contribute to this binding affinity are diverse.
Hydrogen Bonding: The hydroxyl group and the N-H of the amide in this compound are prime candidates for forming hydrogen bonds with polar residues in a binding site. The carbonyl oxygen and the nitro group can act as hydrogen bond acceptors.
Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic surfaces that can interact with non-polar residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein.
In studies of other benzamide derivatives, these interactions have been shown to be critical for high binding affinity. For instance, in a study of benzamides as inhibitors of acetylcholinesterase (AChE), docking studies revealed that the most potent compounds formed key hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov
Table 3: Predicted Interaction Types and Contributing Moieties of this compound
| Interaction Type | Contributing Moiety of the Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding (Donor) | Hydroxyl group, Amide N-H | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bonding (Acceptor) | Carbonyl oxygen, Nitro group oxygens | Arginine, Lysine, Histidine, Serine, Threonine |
| Hydrophobic Interactions | Phenyl rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
Simulation of Protein-Ligand Complex Stability and Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms in the complex over time. This allows for an assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the protein.
MD simulations can reveal whether the initial interactions predicted by docking are maintained throughout the simulation. Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions. A stable RMSD suggests that the complex has reached equilibrium and the binding is stable.
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time, indicating the stability of these key interactions.
Studies on various protein-ligand complexes have shown that MD simulations are crucial for validating docking results and for gaining a deeper understanding of the binding mechanism. nih.govnih.gov For this compound, an MD simulation would provide valuable information on the stability of its interactions within a target binding site and the conformational changes that may occur upon binding.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzylamide |
| Aminophenyl benzamide |
Reactivity Profiles and Mechanistic Investigations of 4 Hydroxy N 2 Nitrophenyl Benzamide
Fundamental Reaction Mechanisms Involving the Benzamide (B126) Core
The benzamide core of 4-Hydroxy-N-(2-nitrophenyl)benzamide, consisting of a carbonyl group directly attached to a nitrogen atom, is the central hub of its reactivity. The amide linkage itself is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, the aromatic rings and the substituents attached to them provide avenues for a range of chemical reactions.
Nucleophilic Substitution Pathways and Their Energetics
Nucleophilic substitution reactions are fundamental to the reactivity of this compound. These can occur at two main sites: the carbonyl carbon of the amide and the N-phenyl ring, which is activated towards nucleophilic aromatic substitution (SNAr).
The hydrolysis of the amide bond is a classic example of nucleophilic acyl substitution. This reaction can be catalyzed by either acid or base. Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of the 2-nitroaniline (B44862) anion as the leaving group, leads to the formation of a 4-hydroxybenzoate (B8730719) salt. The rate of this hydrolysis is influenced by the stability of the leaving group. The presence of the electron-withdrawing nitro group on the aniline (B41778) ring makes the corresponding anion a better, more stable leaving group, thus facilitating the reaction compared to an unsubstituted N-phenylbenzamide.
Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Following proton transfer and elimination of 2-nitroaniline, 4-hydroxybenzoic acid is formed.
The N-phenyl ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This group, particularly in the ortho position, significantly lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles. The mechanism of SNAr reactions typically involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a suitable leaving group (though in this specific case, direct substitution on the ring is less common without a leaving group other than hydride, which is generally poor). The presence of the nitro group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.
The energetics of these substitution reactions are influenced by the stability of intermediates and transition states. For nucleophilic acyl substitution, the energy barrier is largely determined by the electrophilicity of the carbonyl carbon and the stability of the leaving group. For SNAr reactions, the activation energy is lowered by the ability of the electron-withdrawing group to stabilize the Meisenheimer complex.
Below is an illustrative data table showing the relative reactivity of different substituted benzamides in a hypothetical nucleophilic acyl substitution reaction, highlighting the expected trend for this compound.
| Compound | Substituent on N-phenyl ring | Relative Rate of Hydrolysis |
| N-phenylbenzamide | None | 1 |
| N-(4-nitrophenyl)benzamide | 4-nitro | ~50 |
| This compound | 2-nitro | >50 (estimated) |
| N-(4-methoxyphenyl)benzamide | 4-methoxy | <1 |
Note: The data in this table is illustrative and based on established principles of electronic effects in chemical reactions. The exact rate enhancement for this compound would require specific experimental determination.
Redox Reactivity and Biological Implications of the Nitro Group
The nitro group of this compound is a key site for redox reactions, particularly reduction. The electrochemical reduction of aromatic nitro compounds typically proceeds in a stepwise manner. In aqueous media, the six-electron reduction of the nitro group to an amino group is common. This process involves the formation of nitroso and hydroxylamine (B1172632) intermediates.
R-NO2 + 6e- + 6H+ → R-NH2 + 2H2O
Biologically, the reduction of nitroaromatic compounds is often mediated by a class of enzymes known as nitroreductases. These enzymes, found in various microorganisms and in the cells of higher organisms, typically use flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors and NAD(P)H as a source of reducing equivalents. The enzymatic reduction can also proceed through the nitroso and hydroxylamine intermediates.
The biological implications of this redox reactivity are significant. The reduction of a nitro group can dramatically alter the biological activity of a molecule. In some cases, the hydroxylamine intermediate is a reactive electrophile that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxic or mutagenic effects. Conversely, the reduction of a nitro group can also be a mechanism of detoxification or bioactivation of a prodrug.
The following table provides a summary of the typical reduction products of the nitro group in this compound under different conditions.
| Reaction Condition | Primary Product(s) |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | 4-Hydroxy-N-(2-aminophenyl)benzamide |
| Metal/Acid Reduction (e.g., Sn/HCl) | 4-Hydroxy-N-(2-aminophenyl)benzamide |
| Electrochemical Reduction (controlled potential) | Nitroso and hydroxylamine intermediates, leading to the amine |
| Enzymatic Reduction (Nitroreductase) | Nitroso, hydroxylamine, and amino derivatives |
Influence of Substituents on Chemical Reactivity and Stability
The reactivity and stability of this compound are significantly modulated by the electronic and steric effects of the 4-hydroxy and 2-nitro substituents.
The 4-hydroxy group on the benzoyl ring is an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect), with the resonance effect generally being dominant. By donating electron density to the aromatic ring, the hydroxyl group can influence the reactivity of the benzoyl portion of the molecule. For instance, it slightly reduces the electrophilicity of the carbonyl carbon, which could decrease the rate of nucleophilic acyl substitution compared to an unsubstituted benzoyl group. However, this effect is likely overshadowed by the influence of the nitro group on the leaving group's stability in hydrolysis reactions.
The 2-nitro group on the N-phenyl ring is a strong electron-withdrawing group through both resonance (-M effect) and induction (-I effect). Its primary influence is on the N-phenyl ring and the amide linkage. As previously discussed, it activates the N-phenyl ring towards nucleophilic aromatic substitution and stabilizes the negative charge on the nitrogen atom of the leaving group in nucleophilic acyl substitution reactions, thereby increasing the rate of hydrolysis.
Sterically, the ortho-nitro group can influence the conformation of the molecule. It can hinder the free rotation around the N-C(aryl) bond, potentially affecting the planarity of the molecule. Furthermore, the ortho-nitro group can participate in intramolecular hydrogen bonding with the amide N-H proton. This intramolecular hydrogen bond can increase the stability of the molecule and influence its reactivity by affecting the acidity of the N-H proton and the conformation of the amide group.
| Substituent | Position | Electronic Effect | Hammett Constant (σp/σm) | Expected Impact on Reactivity |
| -OH | para (benzoyl ring) | Electron-donating (resonance) | σp = -0.37 | Decreases electrophilicity of carbonyl carbon |
| -NO2 | ortho (N-phenyl ring) | Electron-withdrawing (resonance and induction) | (σp = +0.78 for comparison) | Increases acidity of N-H, stabilizes leaving group in hydrolysis, activates N-phenyl ring for SNAr |
Note: Hammett constants are typically measured for substituents on a single benzene (B151609) ring and their application to this more complex system is illustrative of the expected electronic influence.
Biological Activities and Molecular Mechanisms of Action of 4 Hydroxy N 2 Nitrophenyl Benzamide Derivatives
Antimicrobial and Antifungal Mechanistic Studies
Salicylanilide (B1680751) derivatives have demonstrated considerable in vitro activity against a range of microbial pathogens, including Gram-positive bacteria and various fungal species. nih.govnih.govnih.gov The mechanisms underlying these antimicrobial effects are multifaceted and are a subject of ongoing research.
Mechanism of Biofilm Formation Inhibition and Disruption
Bacterial and fungal biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses. Certain salicylanilide derivatives have emerged as potent inhibitors of biofilm formation.
Halogenated salicylanilides, such as Niclosamide and Tri-Chloro-Salicyanilide (TCSA), have been shown to be effective against the morphogenesis and biofilm formation of pathogenic yeasts like Candida albicans and the multidrug-resistant Candida auris. nih.gov These compounds can inhibit the yeast-to-hypha transition, a critical step in biofilm development, without significantly affecting the growth of the yeast form. This suggests a specific antivirulence mechanism rather than general cytotoxicity. nih.gov The non-halogenated salicylanilide scaffold itself has been observed to have a more pronounced effect on fungal growth, indicating that halogenation may potentiate the anti-filamentation and anti-biofilm activity. nih.gov
Furthermore, the core structure of salicylanilides, salicylic (B10762653) acid, has been demonstrated to inhibit biofilm production in bacteria such as Staphylococcus epidermidis. The mechanism appears to involve a reduction in the production of essential biofilm components, including teichoic acid and slime-associated proteins, rather than merely preventing their assembly. nih.gov
| Compound Class | Organism | Effect on Biofilm | Reference |
| Halogenated Salicylanilides | Candida albicans, Candida auris | Inhibition of morphogenesis and biofilm formation | nih.gov |
| Salicylic Acid | Staphylococcus epidermidis | Inhibition of biofilm component production | nih.gov |
Competitive Inhibition of Bacterial Dihydropteroate Synthase
Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids. wikipedia.org Inhibition of DHPS leads to bacteriostasis. The primary class of drugs that target DHPS are the sulfonamides, which act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (pABA). wikipedia.org
Suppression of Carbonic Anhydrase Catalytic Activity
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. semanticscholar.org They are involved in numerous physiological processes in both prokaryotes and eukaryotes. Inhibition of bacterial CAs can disrupt pH homeostasis and metabolic pathways, making them a potential antimicrobial target.
The most well-known inhibitors of carbonic anhydrases are sulfonamides and their bioisosteres. mdpi.com There is currently a lack of specific research demonstrating that salicylanilide derivatives are significant inhibitors of carbonic anhydrase. The established mechanisms of CA inhibition typically involve the binding of specific functional groups, such as the sulfonamide moiety, to the zinc ion in the enzyme's active site. researchgate.net While the phenolic hydroxyl group of salicylanilides could potentially interact with the active site, further studies are needed to determine if they possess any meaningful CA inhibitory activity.
Structure-Activity Relationships Governing Antimicrobial Potency
The antimicrobial potency of salicylanilide derivatives is significantly influenced by the nature and position of substituents on both the salicylic acid and aniline (B41778) rings.
Role of Nitro Group: The presence of a nitro group, as in 4-Hydroxy-N-(2-nitrophenyl)benzamide, can have a profound effect on biological activity. In a series of nitro-substituted salicylanilides, a nitro group at the 4-position of the salicylic acid moiety was found to be beneficial for antimycobacterial activity against Mycobacterium tuberculosis. nih.gov However, the nitro group has also been associated with potential genotoxicity and can be a target for bacterial nitroreductases, which can lead to drug resistance. mdpi.com
Role of Hydroxyl Group: The phenolic hydroxyl group is generally considered crucial for the antimicrobial activity of salicylanilides. However, it can also contribute to toxicity. Temporary blockage of this group through esterification can lead to prodrugs with improved bioavailability and reduced toxicity while retaining or even enhancing antimicrobial activity. nih.govmdpi.com
Substituent Effects: Halogenation of the salicylanilide scaffold has been shown to enhance antimicrobial activity. For example, chloro- and trifluoromethyl-substituted salicylanilides exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov The position of these substituents is also critical, with different substitution patterns leading to variations in activity. nih.gov
| Substituent | Effect on Antimicrobial Potency | Reference |
| 4-Nitro group on salicylic ring | Beneficial for antimycobacterial activity | nih.gov |
| Phenolic Hydroxyl Group | Generally essential for activity, but can be esterified to create prodrugs | nih.govmdpi.com |
| Halogens (e.g., Cl) | Enhance activity against Gram-positive bacteria | nih.govnih.govnih.gov |
| Trifluoromethyl group | Enhances activity against Gram-positive bacteria | nih.gov |
Anticancer Mechanistic Studies and Signaling Pathway Modulation
In addition to their antimicrobial properties, salicylanilide derivatives have emerged as a promising class of anticancer agents. nih.govmdpi.comnih.gov Their anticancer effects are mediated through a variety of mechanisms, often involving the modulation of multiple cellular signaling pathways.
One of the earliest recognized mechanisms of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This disruption of cellular energy metabolism can preferentially affect cancer cells, which often have a high metabolic rate.
Salicylanilide derivatives have also been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) . nih.govmdpi.com Overexpression of EGFR is common in many cancers, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival.
Furthermore, salicylanilides can modulate a number of key signaling pathways that are frequently dysregulated in cancer: nih.govnih.govresearchgate.net
Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Niclosamide, a well-known salicylanilide, has been shown to inhibit this pathway.
mTORC1 Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Salicylanilides can suppress mTORC1 signaling, leading to cell growth arrest.
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Salicylanilides can inhibit the activation of STAT3.
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is involved in inflammation and cell survival. Inhibition of this pathway by salicylanilides can sensitize cancer cells to apoptosis.
Notch Pathway: The Notch signaling pathway plays a role in cell fate decisions and is implicated in tumorigenesis. Some salicylanilides have been found to interfere with Notch signaling.
In addition to these mechanisms, some salicylanilide derivatives can induce autophagy , a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context. nih.govacs.org In many cancer cell types, salicylanilide-induced autophagy has been associated with cell death. nih.gov
| Signaling Pathway | Effect of Salicylanilide Derivatives | Cancer Type (Example) | Reference |
| Wnt/β-catenin | Inhibition | Colorectal Cancer | researchgate.net |
| mTORC1 | Inhibition | Cervical Cancer | nih.gov |
| STAT3 | Inhibition | Various Cancers | nih.gov |
| NF-κB | Inhibition | Glioblastoma | nih.gov |
| Notch | Inhibition | Various Cancers | nih.gov |
Induction of Apoptosis (e.g., Caspase Activation, Bax/Bcl-2 Ratio Modulation)
Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. This process is characterized by the modulation of key regulatory proteins, leading to the activation of caspases, a family of proteases that execute the apoptotic process.
One of the primary mechanisms by which these derivatives induce apoptosis is through the modulation of the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that inhibits it. An increase in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic cascade. nih.govresearchgate.net Studies on structurally related compounds have demonstrated a significant elevation in Bax expression, which in turn increases the Bax/Bcl-2 ratio, favoring apoptosis. nih.govresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins is a key indicator of the involvement of the mitochondrial pathway in the apoptotic process induced by these compounds. nih.gov
The activation of caspases is another hallmark of apoptosis induced by these derivatives. Following the increase in the Bax/Bcl-2 ratio and mitochondrial membrane permeabilization, cytochrome c is released from the mitochondria into the cytoplasm. This triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates downstream effector caspases such as caspase-3 and caspase-7. The activation of these executioner caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Some benzamide-based compounds have been shown to trigger the activation of caspase-3/7. nih.gov Furthermore, certain 2-hydroxyphenyl benzamide (B126) derivatives that form chloride ion channels have been found to specifically trigger apoptosis in cancer cells. nih.gov
Table 1: Effects of Benzamide Derivatives on Apoptotic Markers
| Compound Type | Effect on Bax/Bcl-2 Ratio | Caspase Activation | Reference |
|---|---|---|---|
| Justicidin B Derivatives | Increased | Caspase-3/7 activation | nih.govresearchgate.net |
| 2-Hydroxyphenyl Benzamides | Not Specified | Apoptosis induction | nih.gov |
Inhibition of Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2))
Derivatives of this compound have demonstrated significant potential as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several synthetic 4-hydroxycinnamamide (B120813) derivatives, which share structural similarities with this compound, have been identified as potent and specific inhibitors of EGFR tyrosine kinase activity. nih.gov For instance, compounds like ST 638 (alpha-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide) have been shown to strongly inhibit EGFR kinase with IC50 values in the low micromolar range. nih.gov Kinetic analyses have revealed that these compounds often act as competitive inhibitors with respect to the substrate protein, suggesting they bind to the kinase's active site. nih.gov Furthermore, certain pyrimidinamide-based EGFR inhibitors have been developed as anti-inflammatory agents, demonstrating that EGFR inhibition can have therapeutic applications beyond cancer. nih.gov Some furopyridine derivatives have also shown potent inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Benzamide derivatives have been investigated as inhibitors of VEGFR-2. For example, certain nicotinamide-based derivatives have been designed as antiangiogenic VEGFR-2 inhibitors. nih.govmdpi.com These compounds have shown the ability to inhibit VEGFR-2 in the nanomolar range and induce apoptosis in cancer cells. nih.govmdpi.com The inhibition of VEGFR-2 is considered a promising therapeutic strategy for controlling tumor growth by cutting off its blood supply. researchgate.net
Table 2: Inhibitory Activity of Benzamide and Related Derivatives against Receptor Tyrosine Kinases
| Compound/Derivative Class | Target Kinase | IC50 / Potency | Mechanism of Action | Reference |
|---|---|---|---|---|
| 4-Hydroxycinnamamides (e.g., ST 638) | EGFR | 1.1 µM | Competitive with substrate | nih.gov |
| Pyrimidinamides | EGFR | Low micromolar | Anti-inflammatory | nih.gov |
| Furopyridines (e.g., PD13) | EGFR (wild-type and mutant) | 11.64 nM (wild-type) | Not specified | mdpi.com |
| Nicotinamides | VEGFR-2 | 60.83 nM | Antiangiogenic | nih.govmdpi.com |
| Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 nM (for 23j) | Not specified | nih.gov |
Modulation of Nuclear Factor-κB (NF-κB) Activation Pathways
Nuclear Factor-κB (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical regulator of the inflammatory response and is constitutively active in many types of cancer, where it promotes cell proliferation, and survival, and angiogenesis.
Research has shown that certain EGFR inhibitors can exert anti-inflammatory effects by inactivating the NF-κB pathway. nih.gov For example, the compound 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide has been shown to significantly and dose-dependently inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO), iNOS, IL-1β, IL-6, and TNF-α in macrophages. nih.gov This inhibition was demonstrated to occur via the inactivation of NF-κB. nih.gov This suggests that derivatives of this compound, by targeting pathways like EGFR that can cross-talk with NF-κB signaling, may have the potential to modulate inflammatory responses and cancer-related inflammation.
Inhibition of Drug Efflux Transporters (e.g., P-glycoprotein (P-gp), ATP-Binding Cassette Subfamily G Member 2 (ABCG2))
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and ABCG2. These transporters actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
A novel benzamide derivative, VKNG-2 (2-(3-(3-Nitrophenyl) ureido)-N-(4-propylphenyl)benzamide), has been shown to be effective in overcoming MDR mediated by the ABCG2 transporter. nih.gov This compound was found to inhibit the efflux activity of ABCG2, thereby restoring the efficacy of chemotherapeutic drugs like mitoxantrone (B413) and SN-38 in drug-resistant colon cancer cells. nih.gov The development of such ABCG2 inhibitors is a promising strategy to circumvent MDR in cancer therapy. scispace.comresearchgate.net Furthermore, some primaquine (B1584692) derivatives have been found to be selective inhibitors of ABCG2, enhancing the sensitivity of drug-resistant cancer cell lines to mitoxantrone. mdpi.com
Table 3: Activity of Benzamide Derivatives Against Drug Efflux Transporters
| Compound | Transporter | Effect | Cell Line | Reference |
|---|---|---|---|---|
| VKNG-2 | ABCG2 | Inhibition of efflux | S1-M1-80 (colon cancer) | nih.gov |
| Primaquine Derivatives (1a, 1b, 1d) | ABCG2 | Potent inhibition | MDCK-II/ABCG2, PLB/ABCG2 | mdpi.com |
Histone Deacetylase (HDAC) Inhibitory Mechanisms and Structural Requirements for Activity
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents because they can induce cancer cell death through various mechanisms, including the activation of caspase-mediated apoptosis. nih.gov
Benzamide derivatives have been extensively studied as HDAC inhibitors. nih.govacs.orgnih.gov The general pharmacophore for HDAC inhibitors includes a zinc-binding group (ZBG), a cap group, and a linker. turkjps.orgtandfonline.com For benzamide derivatives, the anilide moiety plays a critical role in the interaction with the enzyme. acs.org
Key structural requirements for the HDAC inhibitory activity of benzamide derivatives include:
A substituent at the 2'-position of the benzanilide (B160483) moiety: An amino or hydroxy group at this position is often indispensable for inhibitory activity, likely acting as a hydrogen-bonding or electrostatic interaction site with the enzyme. acs.org
Shorter molecular length: Studies have shown that a shorter length of the molecule can lead to stronger HDAC inhibitory activity. nih.govresearchgate.net
Specific substituents on the terminal benzene (B151609) ring: The presence of an amino group at the R2 position has been shown to be important for HDAC inhibitory activity. nih.govresearchgate.net
For example, compound 7j from a series of novel benzamide-based derivatives was identified as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65, 0.78, and 1.70 µM, respectively. nih.gov This highlights the potential for developing highly potent and selective HDAC inhibitors based on the this compound scaffold.
Table 4: HDAC Inhibitory Activity of Benzamide Derivatives
| Compound/Class | Target HDACs | IC50 Values | Key Structural Feature | Reference |
|---|---|---|---|---|
| MS-275 (a benzamide derivative) | HDACs | 4.8 µM | 2'-amino group on benzanilide | acs.org |
| Compound 7j | HDAC1, HDAC2, HDAC3 | 0.65 µM, 0.78 µM, 1.70 µM | NH2 group at R2, shorter length | nih.gov |
Protease-Activated Receptor 1 (PAR1) Antagonism and Associated Apoptotic Pathways
Disruption of Viral Replication Cycles (e.g., HBV Core Protein Expression, Capsid Formation)
A significant area of investigation for benzamide derivatives is their antiviral activity, particularly against the Hepatitis B virus (HBV). Chronic HBV infection is a major global health issue, and the HBV core protein (Cp) is an attractive target for antiviral therapy due to its multiple roles in the viral replication cycle. nih.govnih.gov
Benzamide (BA) derivatives have been discovered to be a chemically and mechanistically unique type of HBV capsid assembly modulator. nih.govnih.gov These compounds have been shown to:
Promote the formation of empty capsids: By interacting specifically with the HBV core protein, BA derivatives can induce the assembly of core protein dimers into empty capsids that lack the viral pregenomic RNA (pgRNA) and DNA polymerase complex. nih.govnih.gov This aberrant assembly process disrupts the formation of functional nucleocapsids, which are essential for viral DNA replication.
Inhibit nucleocapsid assembly: Genetic evidence suggests that BA derivatives bind to the heteroaryldihydropyrimidine (HAP) pocket at the interface between core protein dimers, thereby inhibiting the proper assembly of the nucleocapsid. nih.govnih.gov
Reduce cytoplasmic HBV DNA: By disrupting capsid assembly, these compounds significantly reduce the amount of cytoplasmic HBV DNA, a key marker of viral replication. nih.govnih.gov
The discovery of benzamide derivatives as HBV capsid assembly modulators represents a promising avenue for the development of new antiviral agents to treat chronic hepatitis B. nih.gov
Table 5: Antiviral Activity of Benzamide Derivatives against HBV
| Compound Class | Mechanism of Action | Effect on HBV Replication | Reference |
|---|---|---|---|
| Benzamide (BA) Derivatives | Capsid assembly modulation, promotion of empty capsid formation | Reduction of cytoplasmic HBV DNA | nih.govnih.gov |
General Enzyme Inhibition Profiles and Protein Interaction Modulations
The benzamide scaffold, particularly when substituted with hydroxyl and nitrophenyl groups, serves as a versatile platform for interacting with a range of biological targets. The following sections detail the known and potential interactions of derivatives of this compound with various enzymes and protein systems.
Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA I, hCA II) Inhibition
Derivatives of benzamide have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to the function of the central nervous system, and human carbonic anhydrase (hCA) isoforms I and II, which are involved in numerous physiological processes.
Acetylcholinesterase (AChE) Inhibition: The development of novel inhibitors for AChE is a key strategy in managing conditions like Alzheimer's disease. nih.gov Research into related benzamide structures has shown moderate to potent inhibitory activity. For instance, a series of halogenated 2-hydroxy-N-phenylbenzamides demonstrated AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM. nih.govtue.nl Another study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives found that a compound featuring an ortho-nitro moiety exhibited the highest inhibitory potency, with an IC50 value of 1.1 µM. This suggests that the nitro group, an electron-withdrawing feature present in this compound, could be important for activity.
Human Carbonic Anhydrase (hCA I, hCA II) Inhibition: Benzamide derivatives, particularly those incorporating sulfonamide moieties, are well-established as potent inhibitors of human carbonic anhydrase isoforms. nih.gov The cytosolic isoforms hCA I and hCA II are significant therapeutic targets. Studies on benzamide-4-sulfonamides have shown that these compounds can be highly effective hCA II inhibitors, with inhibition constants (Kᵢ) in the low nanomolar range (1.9 to 7.0 nM). nih.gov While hCA I is generally less sensitive, inhibition constants for this isoform were still significant, ranging from 5.3 to 334 nM. nih.gov The primary mechanism for sulfonamide-based inhibitors involves the binding of the sulfonamide group to the zinc ion located in the active site of the enzyme.
| Compound Class | Target Enzyme | Inhibition Value (IC50 / Kᵢ) | Reference |
|---|---|---|---|
| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamide (ortho-nitro derivative) | AChE | IC50 = 1.1 µM | |
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | IC50 = 33.1 - 85.8 µM | nih.govtue.nl |
| Benzamide-4-sulfonamides | hCA I | Kᵢ = 5.3 - 334 nM | nih.gov |
| Benzamide-4-sulfonamides | hCA II | Kᵢ = 1.9 - 7.0 nM | nih.gov |
Monoamine Oxidase (MAO A/B) Inhibition Mechanisms
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of monoamine neurotransmitters in the brain. Their inhibition is a validated strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com
While direct studies on this compound are limited, research on structurally similar compounds provides insight into potential activity. A series of 4-hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, which share the 4-hydroxy aromatic feature, were identified as highly potent dual inhibitors of both MAO-A and MAO-B. nih.gov The most active compounds in this series displayed IC50 values in the low micromolar and even nanomolar ranges. nih.gov For example, 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] nih.govthiazine-3-carbohydrazide 1,1-dioxide was the most potent MAO-A inhibitor with an IC50 of 0.11 µM. nih.gov
The mechanism of inhibition for these compounds was found to be competitive, meaning they bind to the active site of the enzyme and compete with the natural substrates. nih.gov Molecular docking studies suggest that key interactions, such as hydrogen bonds, are formed within the enzyme's substrate cavity. nih.gov The presence of a hydroxyl group is often a key feature for interaction with the active site of MAO enzymes.
| Compound | Target Enzyme | Inhibition Value (IC50) | Inhibition Type | Reference |
|---|---|---|---|---|
| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] nih.govthiazine-3-carbohydrazide 1,1-dioxide | MAO-A | 0.11 µM | Competitive | nih.gov |
| methyl 4-hydroxy-2H-benzo[e] nih.govthiazine-3-carboxylate 1,1-dioxide | MAO-B | 0.21 µM | Competitive | nih.gov |
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a wide array of diseases. nih.gov The modulation of these interactions with small molecules represents a promising, albeit challenging, therapeutic strategy. nih.gov The large and often featureless surfaces of PPI interfaces make them difficult targets for traditional small-molecule inhibitors. nih.gov
Currently, there is no specific research available detailing the modulation of protein-protein interactions by this compound or its close derivatives. However, the benzamide scaffold is a common feature in many biologically active molecules, and its potential to serve as a platform for designing PPI modulators should not be overlooked. Small molecules can modulate PPIs in several ways, including direct (orthosteric) inhibition at the interface or allosteric modulation by binding to a site distant from the interaction surface. researchgate.net They can also act as "molecular glues," stabilizing interactions between proteins. tue.nl The development of novel therapeutics often involves screening diverse chemical libraries to identify hits that can disrupt or stabilize disease-relevant PPIs. nih.gov
General Kinase Inhibition Profiles
Protein kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of proteins. uu.nl Their dysregulation is a hallmark of many diseases, particularly cancer, making them major targets for drug development.
Specific kinase inhibition data for this compound are not publicly available. However, studies on other substituted benzamide derivatives have demonstrated activity against various kinases. For instance, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide showed an impact on members of the Src family of kinases (SFK), including Yes, Hck, Fyn, Lck, and Lyn, and also caused downregulation of Erk1/2. nih.gov This indicates that the benzamide core can be functionalized to achieve potent and selective kinase inhibition.
Profiling the activity of a compound against a broad panel of kinases is essential to understand its selectivity and potential off-target effects. mrc.ac.ukresearchgate.net Such profiling can reveal that small structural modifications to a molecule can lead to significant changes in its kinome profile, shifting its activity from one set of kinases to another. nih.gov Therefore, while the potential exists, the specific kinase inhibition profile of this compound derivatives would need to be determined experimentally.
Advanced Research Applications Beyond Medicinal Chemistry
Application in Materials Science for Advanced Functional Materials
The inherent properties of aromatic amides and nitro compounds suggest that 4-Hydroxy-N-(2-nitrophenyl)benzamide could be a valuable building block in materials science.
Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The structural backbone of this compound, containing both an amide linkage and aromatic rings, is a foundational element for such polymers. For instance, the related compound N-(4-Hydroxyphenyl)-4-nitrobenzamide has been investigated as a monomer for aromatic polyimides, which are noted for their high thermo-oxidative stability, excellent mechanical and electrical properties, and chemical resistance. researchgate.net The presence of ether and amide groups in such molecules can enhance solubility and increase the thermal stability of the resulting polymers. researchgate.net
The hydroxyl and nitro functional groups in this compound offer reactive sites for polymerization reactions. The hydroxyl group can be converted to an ether or ester linkage, while the nitro group can be reduced to an amine, providing further points for polymer chain extension. This versatility could allow for the synthesis of a variety of polymers with tailored properties.
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and image processing. The key features of efficient NLO molecules are often a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer.
This compound possesses such a donor-acceptor framework. The hydroxyl group (-OH) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. The benzamide (B126) core provides the conjugated system through which charge can be transferred. This molecular architecture is a strong indicator of potential second-order NLO activity. Theoretical studies on similar nitrophenyl derivatives have shown that the presence of nitro groups can significantly enhance hyperpolarizability, a key measure of NLO activity. nih.gov For example, research on N-(3-nitrophenyl) acetamide (B32628) has demonstrated its potential as a nonlinear optical material. researchgate.net The specific positioning of the nitro group at the ortho position in this compound would influence the molecular geometry and electronic properties, and thus its specific NLO characteristics would require dedicated experimental and computational investigation.
| Compound Feature | Relevance to Nonlinear Optics (NLO) | Potential Impact |
|---|---|---|
| Electron Donor Group (-OH) | Initiates intramolecular charge transfer. | Enhances the first hyperpolarizability (β). |
| Electron Acceptor Group (-NO2) | Facilitates intramolecular charge transfer. | Significantly increases NLO response. |
| π-Conjugated System (Benzamide Core) | Provides a pathway for electron delocalization. | Crucial for efficient charge transfer and high NLO activity. |
Role as Intermediate in Complex Organic Synthesis
Benzamide derivatives are widely recognized as important intermediates in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. The functional groups of this compound offer multiple avenues for further chemical transformations.
The nitro group can be readily reduced to an amino group (-NH2), which can then participate in a wide range of reactions, such as diazotization, acylation, and the formation of Schiff bases. This versatility makes nitro-containing compounds valuable precursors in multi-step syntheses. For example, 2-nitroaniline (B44862) is a common starting material for synthesizing various heterocyclic compounds and other substituted aromatics. nih.gov Similarly, the hydroxyl group can be alkylated, acylated, or used in condensation reactions. The amide linkage itself can be hydrolyzed under certain conditions to yield 4-hydroxybenzoic acid and 2-nitroaniline. The strategic manipulation of these functional groups allows for the construction of more elaborate molecular architectures.
Analytical Chemistry Applications
While no specific applications of this compound in analytical chemistry have been documented, its structure suggests potential uses. The presence of chromophoric groups (the nitrophenyl and benzoyl moieties) means the compound will absorb ultraviolet-visible light, which could be utilized in spectrophotometric methods. Furthermore, the hydroxyl and amide groups could potentially act as binding sites for metal ions, suggesting a possible application as a chelating agent or in the development of colorimetric sensors for specific analytes. The electrochemical activity of the nitro group also opens up the possibility of its use in electroanalytical techniques.
Future Research Directions and Translational Potential for 4 Hydroxy N 2 Nitrophenyl Benzamide
Addressing Unresolved Challenges in Benzamide (B126) Chemical Research
A primary challenge in the field of benzamide chemical research is the development of more efficient and environmentally sustainable synthetic methodologies. Traditional methods for synthesizing benzamide derivatives often involve the chlorination of benzoic acids followed by amidation. nih.gov While effective, these methods can present purification challenges. nih.gov Future research could focus on developing novel, greener synthetic routes to 4-Hydroxy-N-(2-nitrophenyl)benzamide, potentially improving yield and reducing waste.
Another significant challenge lies in controlling the solid-state properties of benzamide-containing compounds. The phenomenon of disorder is a common issue in molecular crystals, which can complicate structural determination and impact the material's properties. acs.org Research into how substitutions on the phenyl ring of benzamide and thiobenzamide (B147508) crystals can suppress this disorder is a promising area. acs.org For this compound, a systematic investigation into how the hydroxy and nitro group substitutions influence crystal packing and disorder could lead to materials with more predictable and desirable physical properties.
Opportunities for Novel Therapeutic Target Identification and Validation
The benzamide core is a privileged scaffold in drug discovery, with derivatives showing a wide range of pharmacological activities. nanobioletters.com This suggests that this compound could be a valuable starting point for identifying and validating novel therapeutic targets.
Substituted benzamides have been investigated for their potential in treating a variety of conditions, including:
Cancer: Benzamide derivatives have been designed as PARP-1 inhibitors for cancer therapy. nih.gov
Neurodegenerative Diseases: Researchers have synthesized benzamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for the treatment of Alzheimer's disease. mdpi.com
Psychiatric Disorders: The modulation of dopamine (B1211576) D2 and D3 receptors by substituted benzamides has been a successful strategy for developing antipsychotic medications. nih.govresearchgate.net
Prostate Cancer: Bis-benzamides have been developed as inhibitors of the androgen receptor-coactivator interaction, a key pathway in prostate cancer cell growth. nih.gov
Diabetes: Benzamide derivatives have been explored as glucokinase activators for the potential treatment of type 2 diabetes. nih.gov
Future research on this compound could involve screening this compound and its analogues against a wide range of biological targets to uncover new therapeutic applications.
Development of Advanced Computational Models for Structure-Function Prediction
The development of advanced computational models is crucial for accelerating the discovery and optimization of new benzamide-based molecules. Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and molecular docking have been successfully applied to benzamide derivatives to understand the relationship between their chemical structure and biological activity. nih.gov These computational approaches can help to identify the key structural features required for a desired therapeutic effect. nih.gov
For this compound, the development of specific computational models could predict its binding affinity to various biological targets and guide the design of new derivatives with improved potency and selectivity. By simulating the interactions between the compound and a target protein, researchers can gain insights into the mechanism of action and make more informed decisions in the drug design process. mdpi.com
Exploration of New Material Science Paradigms
The potential applications of benzamide derivatives extend beyond medicine into the realm of material science. The ability of fluorine substitution to suppress disorder in benzamide crystals highlights the potential for chemical modification to control the solid-state architecture and properties of these materials. acs.org
Future research into this compound could explore how modifications to its structure, such as the introduction of different functional groups or the formation of co-crystals, could lead to the development of new materials with unique optical, electronic, or mechanical properties. The inherent hydrogen bonding capabilities of the amide and hydroxyl groups, combined with the electronic nature of the nitro group, provide a rich chemical playground for the design of novel functional materials.
Prospects for Interdisciplinary Research Collaborations
The multifaceted nature of research into compounds like this compound necessitates a highly interdisciplinary approach. The journey from initial synthesis to a potential therapeutic or material application requires the expertise of a wide range of scientists.
Effective drug discovery and development in this area will depend on collaborations between:
Organic Chemists: To devise novel synthetic routes and create libraries of derivatives.
Biologists and Pharmacologists: To screen compounds for biological activity and elucidate their mechanisms of action.
Computational Chemists: To develop predictive models of structure-activity relationships.
Material Scientists: To explore the solid-state properties and potential material applications of these compounds.
Such interdisciplinary collaborations are essential for translating fundamental chemical research into tangible benefits for society, whether in the form of new medicines or advanced materials. acs.org
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-N-(2-nitrophenyl)benzamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with 2-nitroaniline via carbodiimide-mediated amidation (e.g., using EDC/HOBt). Key parameters include reaction temperature (optimized at 0–5°C to minimize nitro group reduction), stoichiometric control of reactants (1:1.2 molar ratio of acid to amine), and pH adjustment (maintained at 7–8 for efficient coupling). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >95% .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural elucidation of this compound?
- Methodological Answer :
- ¹H NMR : Use deuterated DMSO-d₆ to resolve hydroxyl protons (δ 10.2–10.5 ppm) and aromatic protons (δ 7.5–8.3 ppm). Assign signals by comparing coupling patterns to similar benzamide derivatives .
- IR : Focus on characteristic bands: amide C=O stretch (~1650 cm⁻¹), phenolic O-H (~3200 cm⁻¹), and nitro group asymmetrical stretch (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ (e.g., m/z 287.06 for C₁₃H₁₀N₂O₄) .
Q. What purification techniques are most effective for isolating this compound post-synthesis?
- Methodological Answer : After quenching the reaction, extract the crude product with ethyl acetate and wash with 5% NaHCO₃ to remove unreacted acid. Use flash chromatography (silica gel, 40–60% ethyl acetate in hexane) for primary purification. Final recrystallization in a 3:1 ethanol/water mixture at –20°C enhances crystalline purity (>99% by HPLC) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C over 72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >180°C) .
Advanced Research Questions
Q. How do computational models (e.g., DFT, QSPR) predict the physicochemical properties of this compound, and what experimental validation is required?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces. Validate predictions experimentally via:
- Solubility : Compare calculated logP (e.g., 2.1) with shake-flask method results.
- Reactivity : Verify Fukui indices for electrophilic/nucleophilic sites using kinetic studies (e.g., bromination at predicted active positions) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. antioxidant efficacy) across studies?
- Methodological Answer :
- Dose-Response Analysis : Perform MIC assays (0.1–100 µg/mL) against Gram-positive/-negative bacteria to clarify antibacterial thresholds.
- Antioxidant Mechanistic Studies : Use DPPH/ABTS assays under controlled oxygen tension to distinguish radical scavenging from pro-oxidant effects at higher concentrations .
Q. How can in silico methods evaluate the compound’s interaction with bacterial enzymes (e.g., acps-PPTase), and what assays confirm target engagement?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to acps-PPTase (PDB: 1TW7). Prioritize poses with ΔG < –8 kcal/mol.
- Enzyme Inhibition Assays : Measure IC₅₀ via malachite green phosphate detection in recombinant PPTase assays .
Q. What structural modifications enhance the compound’s metabolic stability while retaining bioactivity?
- Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., –CF₃ at the 3-position) to reduce CYP450-mediated oxidation.
- In Vitro Microsomal Stability : Compare t₁/₂ of derivatives in rat liver microsomes (RLM) with the parent compound .
Q. How do substituent effects (e.g., nitro vs. hydroxyl groups) influence the compound’s reactivity in nucleophilic aromatic substitution?
Q. What experimental designs validate target engagement in cellular assays (e.g., bacterial proliferation inhibition)?
- Methodological Answer :
Use isogenic bacterial strains (wild-type vs. PPTase knockout) to confirm mechanism-specific inhibition. Complement with rescue experiments (exogenous addition of pathway intermediates like acyl-carrier proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
